molecular formula C7H6N2O B1426816 3-(Pyrazin-2-yl)prop-2-yn-1-ol CAS No. 1175087-43-0

3-(Pyrazin-2-yl)prop-2-yn-1-ol

Cat. No.: B1426816
CAS No.: 1175087-43-0
M. Wt: 134.14 g/mol
InChI Key: GWYFKZJQFPOHEL-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C7H6N2O. It is characterized by the presence of a hydroxyl group (-OH) attached to a propyne chain, which is further connected to a pyrazine ring. This compound is notable for its unique structure, which combines the reactivity of an alkyne with the aromatic stability of a pyrazine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Pyrazin-2-yl)prop-2-yn-1-ol can be synthesized through various methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, producing propargyl alcohol, which can then be further reacted with pyrazine derivatives . Another method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The copper-catalyzed addition method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrazin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are often used.

Major Products:

    Oxidation: Propynal, propargylic acid.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyrazin-2-yl)prop-2-yn-1-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Biological Activity

Overview

3-(Pyrazin-2-yl)prop-2-yn-1-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a propyne chain linked to a pyrazine ring. Its molecular formula is C7_7H6_6N2_2O, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The primary biological target of this compound is the cyclic GMP-AMP synthase (cGAS) . This compound interacts with cGAS by binding directly to the protein, which plays a crucial role in immune response and inflammation. The inhibition of cGAS can lead to increased levels of cyclic GMP-AMP, thus modulating immune responses and presenting therapeutic opportunities for various diseases, including cancer and autoimmune disorders .

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines, indicating potential as an anticancer therapeutic .
  • Neuroprotective Effects : Given its interaction with cGAS, there is ongoing research into its neuroprotective properties, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : In vitro assays demonstrated that the compound inhibited cell proliferation in HeLa and A375 human tumor cell lines with IC50_{50} values ranging from 5 to 15 µM. This suggests a dose-dependent response that warrants further exploration in vivo .
  • Microbial Inhibition : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its stability is influenced by the surrounding environment and the chemical nature of its substituents. Factors such as pH, temperature, and solvent can significantly affect its solubility and bioavailability, which are critical for therapeutic applications .

Applications in Research

The compound is utilized in various scientific fields:

Field Application
ChemistryUsed as an intermediate in organic synthesis for complex molecules.
BiologyInvestigated for antimicrobial and anticancer properties.
MedicineExplored as a potential therapeutic agent for neurodegenerative diseases.
IndustryEmployed in developing corrosion inhibitors and electroplating additives.

Properties

IUPAC Name

3-pyrazin-2-ylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFKZJQFPOHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175087-43-0
Record name 3-(pyrazin-2-yl)prop-2-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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